Pergolide

Beschreibung

This compound is a long-acting dopamine agonist approved in 1982 for the treatment of Parkinson’s Disease. It is an ergot derivative that acts on the dopamine D2 and D3, alpha2- and alpha1-adrenergic, and 5-hydroxytryptamine (5-HT) receptors. It was indicated as adjunct therapy with levodopa/carbidopa in the symptomatic treatment of parkinsonian syndrome. It was later found that this compound increased the risk of cardiac valvulopathy. The drug was withdrawn from the US market in March 2007 and from the Canadian market in August 2007. While the use of this compound in humans is still approved in only some countries, this compound is mainly used for veterinary purposes.

This compound is an Ergot-derived Dopamine Receptor Agonist. The mechanism of action of this compound is as a Dopamine Agonist.

This compound is an oral dopamine receptor agonist used predominantly in the therapy of Parkinson disease. This compound therapy is associated with low rate of transient serum enzyme elevations during treatment and has been implicated in rare cases of acute liver injury.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1988 and is indicated for parkinson disease and has 1 investigational indication. It was withdrawn in at least one region.

This compound is a long-acting dopamine agonist approved in 1982 for the treatment of Parkinson's Disease. It is an ergot derivative that acts on the dopamine D2 and D3, alpha2- and alpha1-adrenergic, and 5-hydroxytryptamine (5-HT) receptors. It was indicated as adjunct therapy with levodopa/carbidopa in the symptomatic treatment of parkinsonian syndrome. It was later found that this compound increased the risk of cardiac valvulopathy. The drug was withdrawn from the US market in March 2007 and from the Canadian market in August 2007.

A long-acting dopamine agonist which has been used to treat PARKINSON DISEASE and HYPERPROLACTINEMIA but withdrawn from some markets due to potential for HEART VALVE DISEASES.

See also: Bromocriptine (related); Cabergoline (related); Lisuride (related) ... View More ...

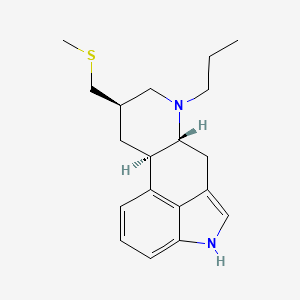

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHCICAEULNIGD-MZMPZRCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66104-23-2 (mesylate) | |

| Record name | Pergolide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023438 | |

| Record name | Pergolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pergolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.84e-04 g/L | |

| Record name | Pergolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66104-22-1 | |

| Record name | Pergolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66104-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pergolide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pergolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pergolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pergolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERGOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24MJ822NZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pergolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207.5 °C | |

| Record name | Pergolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pergolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pergolide's Mechanism of Action on D1/D2 Dopamine Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pergolide, a semi-synthetic ergot derivative, has long been a subject of interest in pharmacology due to its potent agonist activity at dopamine receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its interaction with the D1 and D2 dopamine receptor subtypes. Understanding the nuances of its binding affinity, functional potency, and downstream signaling pathways is crucial for researchers and professionals involved in drug discovery and development, particularly in the context of neurological disorders such as Parkinson's disease. While its clinical use in humans has been largely discontinued in several countries due to concerns about cardiac valvulopathy, its potent dopaminergic activity continues to make it a valuable tool in preclinical research.[1]

Core Mechanism of Action

This compound functions as a direct-acting dopamine receptor agonist, exhibiting activity at both D1 and D2 receptor subtypes.[2] However, it displays a significantly higher affinity for the D2 receptor family (D2, D3, D4) compared to the D1 receptor family (D1, D5).[2] The stimulation of D2 receptors is thought to be the primary driver of its therapeutic effects in Parkinson's disease, compensating for the depleted dopamine levels in the nigrostriatal pathway.[3] this compound's action at D1 receptors, although of lower affinity, is also recognized and contributes to its overall pharmacological profile.[2] In vitro studies have demonstrated that this compound can stimulate dopamine-sensitive adenylate cyclase, a hallmark of D1 receptor activation.

Quantitative Analysis of this compound's Receptor Interaction

The following tables summarize the quantitative data available for this compound's binding affinity (Ki) and functional potency (EC50/pEC50) at D1 and D2 dopamine receptors. It is important to note that these values can vary depending on the experimental conditions, tissue source (e.g., bovine vs. human), and specific radioligand used.

Table 1: this compound Binding Affinity (Ki) at Dopamine D1 and D2 Receptors

| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| D1 | Bovine Striatal Membranes | [3H]-SCH23390 | Higher Ki than for D2 | |

| D2 | Bovine Striatal Membranes | [3H]-Spiperone | Lower Ki than for D1 | |

| D1 | Rat Striatum | Not Specified | Lower affinity than D2 | |

| D2 | Rat Striatum | Not Specified | Higher affinity than D1 |

Table 2: this compound Functional Potency (EC50/pEC50) at Dopamine D1 and D2 Receptors

| Receptor Subtype | Assay Type | Cell Line/Tissue | EC50/pEC50 | Reference |

| D1 | Adenylate Cyclase Stimulation | Rat Striatal Homogenates | Stimulates activity | |

| D2 | Prolactin Inhibition | In vivo (animal models) | Potent agonist | |

| D2 | Microphysiometry | CHO cells (human D2) | Full agonist |

Signaling Pathways

The differential effects of this compound at D1 and D2 receptors are a direct consequence of these receptors coupling to distinct G protein signaling cascades.

D1 Receptor Signaling Pathway

Activation of the D1 receptor by an agonist like this compound leads to the stimulation of the Gs alpha subunit of the G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.

Caption: D1 Receptor Signaling Pathway.

D2 Receptor Signaling Pathway

Conversely, the D2 receptor is coupled to the Gi alpha subunit of the G protein. Agonist binding to the D2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity.

Caption: D2 Receptor Signaling Pathway.

Experimental Protocols

The characterization of this compound's activity at D1 and D2 receptors relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Protocol for D2 Receptor Binding Assay:

-

Materials:

-

Membrane preparation from a source rich in D2 receptors (e.g., bovine striatum or CHO cells stably expressing human D2 receptors).

-

Radioligand: [3H]-Spiperone (a D2 antagonist).

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-labeled D2 antagonist (e.g., haloperidol or sulpiride).

-

Assay buffer (e.g., Tris-HCl buffer with physiological salts).

-

Glass fiber filters.

-

Scintillation counter and fluid.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In reaction tubes, combine the membrane preparation, a fixed concentration of [3H]-Spiperone, and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol for D1 Receptor Binding Assay:

The protocol is similar to the D2 binding assay, with the following key differences:

-

Radioligand: [3H]-SCH23390 (a D1 antagonist).

-

Non-specific binding control: A high concentration of a non-labeled D1 antagonist (e.g., unlabeled SCH23390 or flupenthixol).

Functional Assays

These assays measure the functional consequence of receptor activation, such as changes in second messenger levels.

Protocol for cAMP Functional Assay:

-

Principle: D1 receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP (often measured as inhibition of forskolin-stimulated cAMP production).

-

Materials:

-

Whole cells expressing either D1 or D2 receptors (e.g., HEK293 or CHO cells).

-

Test compound: this compound.

-

For D2 assays: Forskolin (an adenylyl cyclase activator).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

-

Procedure:

-

Culture the cells in microplates.

-

For D2 assays, pre-treat the cells with forskolin to stimulate a basal level of cAMP production.

-

Add varying concentrations of this compound to the cells.

-

Incubate for a specific period to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the cAMP concentration using a commercial kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

For D1 assays, a sigmoidal dose-response curve will show an increase in cAMP.

-

For D2 assays, a sigmoidal dose-response curve will show a decrease in forskolin-stimulated cAMP.

-

Determine the EC50 (for D1) or IC50 (for D2) value, which is the concentration of this compound that produces 50% of the maximal response.

-

Conclusion

This compound is a potent dopamine receptor agonist with a complex pharmacological profile characterized by high affinity and functional agonism at D2 receptors and a lower, yet significant, agonist activity at D1 receptors. The quantitative data, while variable across different experimental setups, consistently point to a D2-preferring profile. The distinct signaling pathways activated by D1 and D2 receptors underscore the multifaceted effects of this compound. The detailed experimental protocols provided in this guide serve as a foundation for researchers aiming to further elucidate the intricate mechanisms of this compound and other dopaminergic compounds. A thorough understanding of these mechanisms is paramount for the rational design of novel therapeutics for dopamine-related disorders.

References

- 1. This compound : A Review of its Pharmacology and Therapeutic Use in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine agonist activities of this compound, its metabolites, and bromocriptine as measured by prolactin inhibition, compulsive turning, and stereotypic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Signaling Pathways of Pergolide in Neuronal Cells: An In-depth Technical Guide

Executive Summary

Pergolide is a potent, semi-synthetic ergot derivative and dopamine receptor agonist historically used in the management of Parkinson's disease. Its therapeutic and side-effect profile is dictated by its complex interactions with multiple dopamine receptor subtypes and the subsequent activation of distinct intracellular signaling cascades. This technical guide provides a detailed examination of the molecular mechanisms initiated by this compound in neuronal cells, focusing on its engagement with D1-like and D2-like dopamine receptors. We dissect the canonical G-protein-dependent pathways modulating cyclic AMP (cAMP) and the non-canonical pathways involving β-arrestin, which regulate key kinases such as Akt and ERK (Extracellular signal-regulated kinase). This document consolidates quantitative pharmacological data, presents detailed experimental protocols for studying these pathways, and uses visualizations to clarify complex signaling networks, serving as a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction

This compound is a direct-acting dopamine agonist that interacts with both D1 and D2 families of dopamine receptors.[1] While its primary therapeutic effects in Parkinson's disease are attributed to stimulating D2 receptors in the nigrostriatal pathway, its broader pharmacological profile, including D1 and D3 receptor agonism, contributes to its overall clinical effects.[1][2] Understanding the specific intracellular signaling pathways engaged by this compound is critical for elucidating its mechanism of action, predicting its physiological consequences, and guiding the development of next-generation therapeutics with improved selectivity and fewer adverse effects. This guide will explore the divergent signaling routes activated by this compound upon binding to D1 and D2 receptors in neuronal cells.

Pharmacological Profile of this compound

This compound exhibits a distinct binding affinity profile for various dopamine receptor subtypes. It has a higher affinity for D2 and D3 receptors compared to D1 receptors.[2][3] The quantitative binding affinities, expressed as inhibition constants (Kᵢ), from studies on human brain tissue are summarized below.

Data Presentation: this compound Receptor Binding and Functional Efficacy

The following tables summarize the available quantitative data for this compound's interaction with human dopamine receptors.

Table 1: this compound Binding Affinity (Kᵢ) at Human Dopamine Receptors

| Receptor Subtype | Radioligand Used | Tissue Source | Kᵢ (nM) | Reference(s) |

|---|---|---|---|---|

| D1 | [³H]SCH23390 | Human Striatum | 447 | |

| D2 | [³H]Spiperone | Human Striatum | Not specified, but higher affinity than D1 |

| D3 | [³H]Spiperone | Human Striatum | 0.86 | |

Note: The affinity of this compound for D2 receptors is consistently reported as being higher than for D1 receptors, though a specific Kᵢ value from this comparative human study was not provided.

Table 2: this compound Functional Activity at Dopamine D2 Receptors

| Pathway | Assay Type | Efficacy (Eₘₐₓ) | Reference(s) |

|---|

| β-arrestin2 Recruitment | BRET | 90% (Partial Agonist) | |

Efficacy is reported relative to the endogenous agonist, dopamine.

Core Signaling Pathways

This compound's action in neuronal cells is primarily mediated through two distinct G-protein-coupled receptor (GPCR) signaling superfamilies: D1-like receptors (D1, D5) which couple to Gαs/olf, and D2-like receptors (D2, D3, D4) which couple to Gαi/o.

D1 Receptor-Mediated Signaling: The Gαs/olf-cAMP Pathway

This compound acts as an agonist at D1 receptors, though with lower affinity than at D2/D3 receptors. Activation of D1 receptors stimulates the Gs family G-protein, Gαolf (highly expressed in striatal neurons), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), a primary effector in this pathway. PKA phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and signaling hubs like DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), profoundly influencing neuronal excitability, gene expression, and synaptic plasticity.

Caption: this compound signaling via the Dopamine D1 Receptor-Gαs/olf pathway.

D2 Receptor-Mediated Signaling: Divergent Pathways

This compound is a potent agonist at D2 receptors, which are classically coupled to the inhibitory G-protein, Gαi/o. This coupling initiates at least two major signaling cascades with distinct functional outcomes.

The primary and most well-understood function of D2 receptor activation is the inhibition of adenylyl cyclase via the Gαi subunit. This action directly opposes the D1 receptor pathway, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity. This pathway is a key mechanism for modulating neuronal excitability and neurotransmitter release, often acting as an "off" switch to counterbalance excitatory signals.

Beyond canonical G-protein coupling, D2 receptor activation recruits β-arrestin 2. This compound acts as a potent partial agonist for this recruitment. Instead of solely promoting receptor desensitization, β-arrestin 2 can act as a scaffold for a distinct signaling complex. In striatal neurons, β-arrestin 2 facilitates the interaction between the kinase Akt (Protein Kinase B) and the phosphatase PP2A. This scaffolding action leads to the dephosphorylation of Akt at its activating residue (Threonine 308), resulting in the inactivation of Akt.

Inactive Akt can no longer phosphorylate and inhibit its downstream target, Glycogen Synthase Kinase 3β (GSK3β). The resulting increase in GSK3β activity has been linked to the regulation of dopamine-associated behaviors. This β-arrestin-dependent pathway is notably independent of G-protein signaling and represents a crucial alternative mechanism through which this compound can exert its effects.

Caption: Divergent signaling from the this compound-activated Dopamine D2 Receptor.

Convergence on ERK Signaling

The Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade regulating neuronal proliferation, differentiation, and plasticity. Both D1 and D2 receptor activation can modulate ERK activity. D1-mediated ERK activation is often dependent on the cAMP/PKA pathway. In contrast, D2-mediated ERK activation is more complex and can be triggered through G-protein βγ subunits or via β-arrestin-dependent mechanisms. This compound, by activating both receptor subtypes, can therefore influence ERK signaling through multiple converging pathways, leading to nuanced regulation of long-term neuronal functions.

Experimental Protocols

Characterizing the signaling profile of compounds like this compound requires a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from a receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize neuronal tissue or cells expressing the target receptor (e.g., human D2) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors). Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration via a BCA assay.

-

Assay Setup: In a 96-well plate, combine in a final volume of 250 µL:

-

50-100 µg of membrane protein.

-

A fixed concentration of radioligand (e.g., [³H]Spiperone at its approximate Kₔ).

-

A range of concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, a parallel set of wells should contain a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

-

Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percent specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

-

Kᵢ Calculation: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol: HTRF cAMP Assay for Gαi-Coupled Receptors

This protocol measures the inhibition of cAMP production following the activation of a Gαi-coupled receptor like the D2 receptor.

Methodology:

-

Cell Culture: Plate cells expressing the D2 receptor (e.g., CHO-D2 or primary neurons) in a 384-well plate and culture to desired confluency.

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Cell Stimulation:

-

Aspirate culture medium and add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add this compound at various concentrations to the wells.

-

To induce cAMP production (which will then be inhibited by D2 activation), add a fixed concentration of forskolin (an adenylyl cyclase activator), typically at its EC₈₀.

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Detection (Lysis): Add the HTRF detection reagents as per the manufacturer's kit instructions (e.g., Cisbio cAMP Gi kit). This typically includes a lysis buffer containing d2-labeled cAMP and an anti-cAMP antibody conjugated to a fluorescent donor (Europium cryptate).

-

Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for antibody-cAMP binding competition.

-

Measurement: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm) and normalize the data. The signal is inversely proportional to the intracellular cAMP level. Plot the response against the log concentration of this compound to determine the EC₅₀ for cAMP inhibition.

Protocol: Western Blot for Phosphorylated Akt (Ser473)

This protocol detects the activation state of Akt by using an antibody specific to its phosphorylated form.

Methodology:

-

Cell Culture and Treatment: Culture neuronal cells to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal kinase activity. Treat cells with this compound at desired concentrations for specific time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and, critically, phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.

-

Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is preferred over milk, as milk contains phosphoproteins that can increase background.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) diluted in 5% BSA/TBST.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped of antibodies and re-probed with an antibody against total Akt.

-

Densitometry: Quantify the band intensity for both p-Akt and total Akt. Express the results as the ratio of p-Akt to total Akt to determine the change in phosphorylation.

Conclusion

This compound's activity in neuronal cells is multifaceted, driven by its engagement with both D1-like and D2-like dopamine receptors. Its signaling profile extends beyond the canonical Gs-stimulatory and Gi-inhibitory effects on the cAMP pathway. The discovery of non-canonical, β-arrestin-mediated signaling, particularly the D2 receptor-dependent inactivation of the pro-survival kinase Akt, adds a critical layer of complexity to its mechanism of action. Furthermore, the convergence of these pathways on downstream effectors like ERK highlights the intricate network of intracellular communication modulated by this compound. A thorough understanding of these divergent signaling pathways, supported by the quantitative and methodological approaches outlined in this guide, is essential for the rational design of future therapies targeting the dopaminergic system with greater precision and improved therapeutic outcomes.

References

A Deep Dive into the Pharmacodynamics of Pergolide and its Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of pergolide, a semi-synthetic ergoline derivative, and its principal active metabolites. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's molecular interactions and functional effects.

Introduction

This compound is a potent dopamine receptor agonist that has been historically used in the management of Parkinson's disease.[1] Its therapeutic effects are primarily attributed to its direct stimulation of postsynaptic dopamine D1 and D2 receptors within the nigrostriatal system.[1][2] However, this compound's clinical use has been significantly curtailed due to its association with cardiac valvulopathy, a serious side effect linked to its agonist activity at serotonin 5-HT2B receptors.

This compound undergoes extensive first-pass metabolism, resulting in the formation of several metabolites, some of which retain significant pharmacological activity.[3] Understanding the pharmacodynamic profile of both the parent compound and its active metabolites is crucial for a complete comprehension of its therapeutic actions and adverse effects. This guide summarizes the quantitative receptor binding and functional activity data for this compound and its key metabolites, details the experimental protocols used to derive this data, and visualizes the relevant signaling pathways.

Receptor Binding Affinity

The affinity of a compound for a specific receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Dopamine Receptor Subtypes

This compound and its active metabolites, this compound sulfone and this compound sulfoxide, exhibit high affinity for dopamine receptors. The despropyl metabolites, in contrast, show significantly lower affinity.

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) |

| This compound | 447[4] | 0.61 - 0.95 | 0.86 |

| This compound Sulfone | Higher than for ³H-dopamine | Higher than for ³H-dopamine | - |

| This compound Sulfoxide | Higher than for ³H-dopamine | Higher than for ³H-dopamine | - |

| Despropyl this compound | - | - | - |

| Despropyl this compound Sulfoxide | - | - | - |

Table 1: Binding Affinities (Ki) of this compound and its Metabolites at Human Dopamine Receptor Subtypes. "-" indicates data not available.

Serotonin Receptor Subtypes

This compound also interacts with a range of serotonin (5-HT) receptors. This interaction, particularly at the 5-HT2B receptor, is of significant clinical interest due to its link to cardiac valvulopathy. Quantitative binding data for this compound and its metabolites at serotonin receptors is less abundant in the literature.

| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) |

| This compound | - | - | - | - | - |

| This compound Sulfone | - | - | - | - | - |

| This compound Sulfoxide | - | - | - | - | - |

Table 2: Binding Affinities (Ki) of this compound and its Metabolites at Human Serotonin Receptor Subtypes. "-" indicates data not available.

Functional Activity

Functional assays measure the biological response elicited by a compound upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC50), which is the concentration of an agonist that produces 50% of the maximal response, and the intrinsic activity (Emax), which describes the maximum response a compound can produce relative to a full agonist.

Dopamine Receptor Agonism

This compound acts as an agonist at both D1 and D2 dopamine receptor families. Its active metabolites, this compound sulfone and this compound sulfoxide, also demonstrate potent dopamine agonist activity.

| Compound | D1 (EC50, nM) | D2S (EC50, nM) |

| This compound | - | - |

| This compound Sulfone | - | - |

| This compound Sulfoxide | - | - |

Table 3: Functional Agonist Potencies (EC50) of this compound and its Metabolites at Human Dopamine Receptor Subtypes. "-" indicates data not available.

Serotonin Receptor Activity

This compound's agonist activity at the 5-HT2B receptor is a critical aspect of its pharmacodynamic profile. It behaves as a full agonist at this receptor, which is implicated in the mitogenic effects leading to valvular heart disease.

| Compound | 5-HT2B (EC50, nM) | 5-HT2B Intrinsic Activity (vs. 5-HT) |

| This compound | - | Full Agonist |

| Cabergoline | - | Full Agonist |

| Bromocriptine | - | Partial Agonist (Efficacy = 0.55) |

| Quinagolide | - | Partial Agonist (Efficacy = 0.85) |

Table 4: Functional Activity of this compound and Other Dopamine Agonists at the Human 5-HT2B Receptor. "-" indicates data not available.

Signaling Pathways

The binding of this compound and its active metabolites to dopamine and serotonin receptors initiates intracellular signaling cascades that mediate their physiological effects.

Dopamine D2 Receptor Signaling (Gi-Coupled)

Dopamine D2 receptors are coupled to inhibitory G proteins (Gi/o). Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Serotonin 5-HT2B Receptor Signaling (Gq-Coupled)

Serotonin 5-HT2B receptors are coupled to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacodynamics of this compound and its metabolites.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer, determine the protein concentration, and store at -80°C.

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors), and a range of concentrations of the unlabeled test compound (this compound or its metabolites).

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known competing ligand instead of the test compound.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

-

Plot the percent specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Functional Assay (for Gi-Coupled Receptors)

This assay measures the ability of a compound to inhibit adenylyl cyclase activity via a Gi-coupled receptor, such as the dopamine D2 receptor.

Protocol:

-

Cell Culture and Plating:

-

Culture cells stably expressing the Gi-coupled receptor of interest (e.g., CHO-K1 cells expressing the human dopamine D2 receptor).

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES).

-

Pre-incubate the cells with various concentrations of the test compound (this compound or its metabolites) for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase) in the presence of the test compound.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

-

cAMP Quantification:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

These kits typically involve a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the compound that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression analysis.

-

Inositol Monophosphate (IP1) Functional Assay (for Gq-Coupled Receptors)

This assay is used to measure the activation of Gq-coupled receptors, such as the 5-HT2B receptor, by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling pathway.

Protocol:

-

Cell Culture and Plating:

-

Culture cells stably expressing the Gq-coupled receptor of interest (e.g., CHO-K1 cells expressing the human 5-HT2B receptor).

-

Plate the cells in a suitable microplate and allow them to grow to the desired confluency.

-

-

Assay Procedure:

-

Wash the cells with the assay buffer.

-

Incubate the cells with a stimulation buffer containing various concentrations of the test compound (this compound or its metabolites) and lithium chloride (LiCl), which inhibits the degradation of IP1.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

IP1 Quantification:

-

Lyse the cells and measure the accumulated IP1 using a homogenous time-resolved fluorescence (HTRF) based assay kit.

-

This assay is a competitive immunoassay where cellular IP1 competes with a labeled IP1 analog for binding to an anti-IP1 antibody.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the HTRF signal (which is inversely proportional to the IP1 concentration) against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal IP1 accumulation) using non-linear regression analysis.

-

Conclusion

This compound is a potent dopamine receptor agonist with a complex pharmacodynamic profile that extends to various serotonin receptor subtypes. Its therapeutic efficacy in Parkinson's disease is primarily mediated by its agonist activity at D1 and D2 dopamine receptors. The active metabolites, this compound sulfone and this compound sulfoxide, contribute to this dopaminergic activity. However, the significant agonist activity of this compound at the 5-HT2B receptor is a major safety concern due to its established link with cardiac valvulopathy. A thorough understanding of the binding affinities and functional activities of this compound and its metabolites at a range of receptors, as detailed in this guide, is essential for the continued study of this compound and the development of safer dopamine agonists. The provided experimental protocols offer a framework for the in vitro characterization of such compounds.

References

- 1. This compound: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound binds tightly to dopamine D2 short receptors and induces receptor sequestration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Pergolide's Interaction with Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of pergolide, an ergoline-derived dopamine agonist, for various serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. While primarily known for its potent activity at dopamine D2 and D3 receptors, this compound exhibits a complex polypharmacology with significant interactions across the serotonergic system. Understanding this binding profile is critical for elucidating its mechanism of action, predicting potential therapeutic effects, and identifying off-target activities that may lead to adverse events, such as the previously observed cardiac valvulopathy linked to 5-HT2B receptor agonism.

Quantitative Binding Affinity Data

The binding affinity of this compound for a comprehensive panel of human serotonin receptor subtypes has been characterized through in vitro radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of this compound required to displace 50% of a specific radioligand from the receptor. A lower Ki value indicates a higher binding affinity.

The data presented below, sourced from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP), summarizes these affinities.

| Receptor Subtype | This compound Ki (nM) | Radioligand Used | Source |

| 5-HT1A | 7.9 | [3H]8-OH-DPAT | Human |

| 5-HT1B | 6.3 | [3H]GR125743 | Human |

| 5-HT1D | 4.8 | [3H]GR125743 | Human |

| 5-HT1E | 120 | [3H]5-HT | Human |

| 5-HT2A | 1.8 | [3H]Ketanserin | Human |

| 5-HT2B | 0.3 | [3H]LSD | Human |

| 5-HT2C | 1.3 | [3H]Mesulergine | Human |

| 5-HT5A | 20 | [3H]LSD | Human |

| 5-HT6 | 11 | [3H]LSD | Human |

| 5-HT7 | 21 | [3H]5-CT | Human |

Data sourced from the NIMH PDSP Ki Database. It is important to note that absolute Ki values can vary between experiments based on the specific cell lines, radioligands, and assay conditions used.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) is predominantly achieved through competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.[1]

Principle

This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (a "hot" ligand with known high affinity and specificity for the target receptor) for binding to the receptor. By performing this competition across a range of concentrations of the test compound, an inhibition curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff equation.

Generalized Methodology

-

Membrane Preparation:

-

Cells stably expressing the human serotonin receptor subtype of interest (e.g., HEK-293 or CHO cells) are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay). Aliquots are stored at -80°C until use.

-

-

Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in sequence:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand (e.g., [3H]Ketanserin for 5-HT2A receptors). The concentration is usually chosen to be close to its dissociation constant (Kd) to ensure adequate specific binding.

-

Increasing concentrations of the unlabeled test compound, this compound (typically in serial dilutions).

-

The prepared cell membrane homogenate.

-

-

Control wells are included to determine total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a non-radioactive competing ligand).

-

-

Incubation and Filtration:

-

The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification and Data Analysis:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity trapped on each filter is measured using a scintillation counter.

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted with the log of the this compound concentration on the x-axis and the percentage of specific binding on the y-axis. A sigmoidal dose-response curve is fitted using non-linear regression to determine the IC50 value.

-

The Inhibition Constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.*

-

-

Serotonin Receptor Signaling Pathways

This compound's functional activity (agonist, partial agonist, or antagonist) is determined by how its binding affects the receptor's downstream signaling cascade. The 5-HT receptors to which this compound binds with the highest affinity belong to two primary G-protein-coupled signaling families: Gi/o and Gq/11.

5-HT1A Receptor Signaling (Gi/o-Coupled)

The 5-HT1A receptor is classically coupled to the inhibitory G-protein, Gi/o.[2] Agonist activation of this receptor leads to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3] The Gβγ subunit can also directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and a reduction in neuronal excitability.[2]

5-HT2A Receptor Signaling (Gq/11-Coupled)

In contrast, the 5-HT2 family of receptors, including the 5-HT2A subtype, primarily couple to Gq/11 proteins. Upon agonist binding, the activated Gαq subunit stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. Simultaneously, DAG remains in the plasma membrane where it, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This cascade ultimately leads to the phosphorylation of various downstream protein targets and a cellular response.

Conclusion

This compound demonstrates high affinity for multiple serotonin receptor subtypes, with particularly potent interactions at the 5-HT2B, 5-HT2C, 5-HT2A, 5-HT1D, and 5-HT1B receptors. Its activity at these sites, which span both inhibitory (Gi/o) and excitatory (Gq/11) signaling pathways, contributes significantly to its overall pharmacological profile. A thorough understanding of this binding and functional activity is essential for the rational design of new therapeutics and for providing a mechanistic basis for both the desired clinical effects and potential adverse reactions of existing drugs. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in neuroscience research and drug development.

References

In Vitro Characterization of Pergolide's Receptor Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro receptor selectivity profile of Pergolide, a semi-synthetic ergoline derivative. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into this compound's interactions with various neurotransmitter receptors. This document summarizes quantitative binding and functional data, outlines detailed experimental protocols, and provides visual representations of key signaling pathways and experimental workflows.

Introduction

This compound is a potent dopamine receptor agonist that has been historically used in the treatment of Parkinson's disease.[1][2] Its therapeutic effects are primarily attributed to its activity at dopamine D2 receptors.[1][3] However, this compound exhibits a complex pharmacological profile, interacting with a broad range of dopamine, serotonin, and adrenergic receptors.[4] A thorough in vitro characterization of its receptor binding affinities and functional activities is crucial for understanding its complete mechanism of action, predicting its potential therapeutic applications, and anticipating off-target effects.

Receptor Binding Affinity of this compound

The binding affinity of this compound for various G protein-coupled receptors (GPCRs) has been determined through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The following tables summarize the reported Ki values for this compound at human dopamine, serotonin, and adrenergic receptors.

Table 1: this compound Binding Affinity (Ki) at Dopamine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| D1 | 447 | |

| D2 | 0.61 - 2.5 | |

| D3 | 0.86 - 0.97 | |

| D4 | - | - |

| D5 | - | - |

Table 2: this compound Binding Affinity (Ki) at Serotonin (5-HT) Receptors

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT1A | - | |

| 5-HT1B | - | |

| 5-HT1D | - | - |

| 5-HT2A | - | |

| 5-HT2B | - | |

| 5-HT2C | - |

Table 3: this compound Binding Affinity (Ki) at Adrenergic Receptors

| Receptor Subtype | Ki (nM) | Reference |

| α1A | - | - |

| α1B | - | - |

| α1D | - | - |

| α2A | - | - |

| α2B | - | - |

| α2C | - | - |

Note: A hyphen (-) indicates that data was not found in the searched literature.

Functional Activity of this compound

The functional activity of this compound at various receptors determines whether it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. This is typically quantified by the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Table 4: this compound Functional Activity (EC50/IC50) and Mode of Action

| Receptor Subtype | Functional Assay | Potency (EC50/IC50, nM) | Mode of Action | Reference |

| D1 | Adenylate Cyclase | - | Agonist | |

| D2 | Prolactin Inhibition | - | Agonist | |

| 5-HT2A | - | - | Agonist | |

| 5-HT2B | Relaxation Assay | pEC50 = 8.42 | Full Agonist |

Note: A hyphen (-) indicates that specific quantitative data was not found in the searched literature. pEC50 is the negative logarithm of the EC50 value.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the receptor selectivity profile of this compound.

Radioligand Binding Assay (Displacement Method)

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for a specific G protein-coupled receptor.

Objective: To determine the Ki of this compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radiolabeled ligand with known affinity for the receptor (e.g., [3H]Spiperone for D2 receptors)

-

Unlabeled this compound stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

96-well microplates

-

Glass fiber filters (e.g., GF/C)

-

Scintillation fluid

-

Scintillation counter

-

Multi-channel pipette

-

Plate shaker

-

Filtration manifold

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well. Homogenize gently to ensure a uniform suspension.

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The concentration range should typically span from 10^-11 M to 10^-5 M.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 25 µL of assay buffer + 25 µL of radioligand + 50 µL of membrane suspension.

-

Non-specific Binding (NSB): 25 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for D2 receptors) + 25 µL of radioligand + 50 µL of membrane suspension.

-

This compound Displacement: 25 µL of each this compound dilution + 25 µL of radioligand + 50 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

cAMP Functional Assay (for Gi/o-coupled Receptors)

This protocol describes a method to determine the functional activity of this compound at Gi/o-coupled receptors (e.g., Dopamine D2) by measuring its effect on forskolin-stimulated cyclic AMP (cAMP) production.

Objective: To determine if this compound acts as an agonist or antagonist at a Gi/o-coupled receptor and to quantify its potency (EC50 or IC50).

Materials:

-

Cells stably expressing the Gi/o-coupled receptor of interest (e.g., CHO-K1 cells)

-

This compound stock solution

-

Forskolin solution

-

Known agonist and antagonist for the receptor (for controls)

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

384-well white opaque microplates

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Culture and Seeding: Culture the cells to ~80-90% confluency. On the day of the assay, harvest the cells, wash, and resuspend in stimulation buffer at a density of 2,000-5,000 cells per well.

-

Agonist Mode: a. Prepare serial dilutions of this compound in stimulation buffer. b. Add 5 µL of each this compound dilution to the wells of the 384-well plate. c. Add 5 µL of a 2X forskolin solution (e.g., 20 µM for a final concentration of 10 µM). d. Add 10 µL of the cell suspension to each well.

-

Antagonist Mode: a. Prepare serial dilutions of this compound in stimulation buffer. b. Add 5 µL of each this compound dilution to the wells. c. Prepare a solution containing a known agonist at its EC80 concentration and a 2X forskolin solution. d. Add 5 µL of this agonist/forskolin mixture to the wells. e. Add 10 µL of the cell suspension to each well.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol of the chosen assay kit. This typically involves a lysis step followed by the addition of detection reagents.

-

Measurement: Read the plate on a compatible plate reader.

-

Data Analysis:

-

Generate a cAMP standard curve to convert the raw data to cAMP concentrations.

-

For agonist mode: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration to determine the EC50.

-

For antagonist mode: Plot the percentage of reversal of agonist-induced inhibition against the logarithm of the this compound concentration to determine the IC50.

-

References

- 1. This compound : A Review of its Pharmacology and Therapeutic Use in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of this compound, a potent dopamine agonist, in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine agonist activities of this compound, its metabolites, and bromocriptine as measured by prolactin inhibition, compulsive turning, and stereotypic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

Pergolide's Impact on Prolactin Secretion in Pituitary Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of pergolide on prolactin secretion from pituitary cells. This compound, a potent dopamine D2 receptor agonist, plays a significant role in the regulation of endocrine function, particularly in the inhibition of prolactin release. This document provides a comprehensive overview of its mechanism of action, quantitative data from various studies, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Introduction

This compound is a synthetic ergot derivative that exhibits high affinity for dopamine D2 receptors, which are abundantly expressed on the surface of lactotrophs in the anterior pituitary gland.[1] The primary physiological regulator of prolactin secretion is dopamine, which exerts a tonic inhibitory control. By mimicking the action of endogenous dopamine, this compound effectively suppresses the synthesis and release of prolactin.[2] This property has led to its investigation and use in conditions associated with hyperprolactinemia, such as pituitary adenomas.[3][4]

Mechanism of Action

This compound's primary mechanism of action is the stimulation of D2 dopamine receptors on pituitary lactotrophs.[1] This interaction initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of prolactin secretion. The binding of this compound to the D2 receptor, a G-protein coupled receptor, results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates protein kinase A (PKA) activity, which in turn affects downstream signaling pathways involved in prolactin gene transcription and exocytosis. Additionally, activation of the D2 receptor can lead to the opening of potassium channels and inhibition of calcium channels, causing hyperpolarization of the cell membrane and reducing calcium influx, a critical step for hormone secretion.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on this compound's binding affinity to dopamine receptors and its efficacy in reducing prolactin levels from both in vivo and in vitro studies.

Table 1: this compound Binding Affinity (Ki) for Dopamine Receptors

| Receptor Subtype | Ki (nM) | Species | Reference |

| D1 | 447 | Human | |

| D2 | 0.61 - 2.5 | Human, Bovine | |

| D3 | 0.86 | Human |

Table 2: In Vivo Efficacy of this compound on Prolactin Secretion

| Study Population | This compound Dose | Duration of Treatment | Prolactin Reduction | Reference |

| Normal Human Subjects | 100 - 400 µg (single oral dose) | 24 hours | Dose-related decrease | |

| Normal Human Subjects | 150 - 250 µ g/day | 7 days | >80% decrease | |

| Patients with Hyperprolactinemia | Single dose | 24 hours | Mean of 28.8% of baseline | |

| Patients with Parkinson's Disease | 100 µ g/day | 24 hours | Mean 24-h PRL fell to 18% of control | |

| Horses with PPID | 2 µg/kg/day | 6 months | Restoration of dopamine concentrations |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on prolactin secretion in pituitary cells.

Primary Rat Pituitary Cell Culture

This protocol describes the isolation and culture of primary pituitary cells from rats, which provides a physiologically relevant in vitro model.

Materials:

-

Adult female Wistar rats

-

Hanks' Balanced Salt Solution (HBSS)

-

Collagenase type I

-

DNase I

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Poly-L-lysine coated culture plates

-

Sterile dissection tools

Procedure:

-

Euthanize rats according to approved institutional guidelines.

-

Aseptically remove the pituitary glands and place them in cold HBSS.

-

Separate the anterior lobes from the posterior lobes under a dissecting microscope.

-

Mince the anterior pituitary tissue into small fragments.

-

Incubate the tissue fragments in HBSS containing 0.25% collagenase type I and 0.05% DNase I for 60-90 minutes at 37°C with gentle agitation.

-

Disperse the cells by gentle pipetting every 15 minutes.

-

Filter the cell suspension through a 70 µm nylon mesh to remove undigested tissue.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in DMEM supplemented with 10% FBS, 2.5% HS, and 1% penicillin-streptomycin.

-

Plate the cells on poly-L-lysine coated plates at a density of 2-5 x 10^5 cells/cm².

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Allow the cells to attach and recover for 48-72 hours before initiating experiments.

This compound Treatment and Prolactin Measurement

This protocol outlines the procedure for treating cultured pituitary cells with this compound and quantifying the resulting changes in prolactin secretion.

Materials:

-

Cultured primary rat pituitary cells or GH3 cells

-

This compound mesylate stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Serum-free culture medium

-

Prolactin ELISA kit (commercially available)

-

Microplate reader

Procedure:

-

After the initial culture period, wash the cells twice with serum-free DMEM.

-

Replace the medium with serum-free DMEM containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the solvent used for the this compound stock solution).

-

Incubate the cells for a defined period (e.g., 4, 24, or 48 hours) at 37°C.

-

Collect the cell culture supernatant for prolactin measurement.

-

Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.

-

Quantify the concentration of prolactin in the supernatant using a prolactin ELISA kit, following the manufacturer's instructions.

-

Normalize the prolactin levels to the total protein content or cell number in each well.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathway of this compound in Pituitary Lactotrophs

References

- 1. Dopamine D2 receptor mediates both inhibitory and stimulatory actions on prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. This compound for the treatment of pituitary tumors secreting prolactin or growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of prolactin release by serotonin antagonists in hyperprolactinemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular and Molecular Targets of Pergolide Beyond Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pergolide, a semisynthetic ergot derivative, has a well-documented history as a potent dopamine D2 and D1 receptor agonist used in the management of Parkinson's disease.[1][2] However, its clinical application in humans was curtailed due to significant safety concerns, primarily cardiac valvulopathy, arising from its interactions with non-dopaminergic targets.[1][3] This guide provides an in-depth examination of this compound's molecular pharmacology beyond its primary dopaminergic activity. We will focus on its significant interactions with serotonin (5-HT) and adrenergic receptor systems, presenting quantitative binding and functional data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways. Understanding these off-target interactions is critical for the development of safer neurotherapeutics and for elucidating the molecular basis of drug side effects.

Introduction

Initially valued for its potent agonism at D1 and D2 dopamine receptors, this compound offered an effective therapeutic option for Parkinson's disease.[4] Subsequent research and clinical observations, however, unveiled a broader pharmacological profile. The drug was voluntarily withdrawn from the U.S. market for human use in 2007 after studies linked it to an increased risk of cardiac valve damage. This adverse effect is now primarily attributed to this compound's potent agonist activity at the serotonin 5-HT2B receptor. This compound also demonstrates notable affinity for a range of other serotonin and adrenergic receptors, contributing to its complex pharmacological and side-effect profile. This document synthesizes the available data on these non-dopaminergic targets to provide a comprehensive resource for the scientific community.

Serotonergic Receptor Targets